4-Azetidinomethyl-4'-trifluoromethylbenzophenone

説明

Chemical Identity and Nomenclature

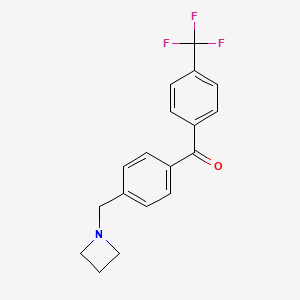

4-Azetidinomethyl-4'-trifluoromethylbenzophenone represents a sophisticated example of modern heterocyclic chemistry, characterized by its unique molecular architecture that combines multiple important pharmacophoric elements. The compound possesses the molecular formula C₁₈H₁₆F₃NO and exhibits a molecular weight of 319.3 grams per mole, as determined through computational analysis by PubChem version 2.2. The systematic nomenclature of this compound reflects the International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups and heterocyclic systems.

The Chemical Abstracts Service has assigned this compound the registry number 898756-86-0, providing a unique identifier for chemical databases and literature searches. Alternative nomenclature systems describe the compound as (4-(Azetidin-1-ylmethyl)phenyl)(4-(trifluoromethyl)phenyl)methanone, emphasizing the ketone functionality that serves as the central structural feature connecting the two aromatic ring systems. Another systematic name, [4-(azetidin-1-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone, follows similar conventions while highlighting the methylene bridge that connects the azetidine ring to the benzophenone framework.

The structural complexity of 4-Azetidinomethyl-4'-trifluoromethylbenzophenone becomes apparent when examining its multiple substituent patterns and stereochemical considerations. The compound contains three distinct molecular regions: the azetidine heterocycle, the benzophenone core, and the trifluoromethyl substituent. Each of these components contributes specific physicochemical properties that influence the overall molecular behavior, including electronic distribution, steric interactions, and potential biological activity patterns.

Historical Context in Heterocyclic Chemistry

The historical development of compounds containing azetidine rings reflects the broader evolution of four-membered nitrogen heterocycle chemistry, which has experienced significant advancement over recent decades despite initial synthetic challenges. Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry, distinguished by their considerable ring strain while maintaining significantly greater stability compared to related aziridines. This unique combination of reactivity and stability has made azetidines particularly valuable as synthetic intermediates and as structural components in pharmaceutical compounds.

The systematic investigation of azetidine chemistry began with fundamental studies of their synthesis and reactivity patterns, leading to the recognition that these compounds could serve as versatile building blocks for more complex molecular architectures. Azetidine itself was first characterized as a saturated heterocyclic organic compound containing three carbon atoms and one nitrogen atom, existing as a liquid at room temperature with a strong ammonia-like odor and exhibiting strongly basic properties compared to most secondary amines. The synthetic accessibility of azetidines improved dramatically with the development of reduction methods for azetidinones using lithium aluminum hydride, and particularly through the use of lithium aluminum hydride combined with aluminum trichloride mixtures.

The integration of trifluoromethyl groups into organic chemistry has followed a parallel but distinct historical trajectory, beginning with early investigations by Friedrich Lehmann in 1927 who first examined trifluoromethyl groups in relation to biological activity. The synthetic methodology for introducing trifluoromethyl groups evolved significantly from the pioneering work of Frédéric Swarts in 1892, who developed methods based on antimony fluoride for converting benzotrichloride to trifluoromethyl-containing compounds. The McLoughlin-Thrower reaction, developed in 1968, represented an important early coupling reaction using iodofluoroalkanes and iodoaromatic compounds with copper catalysis, later adapted by Kobayashi and Kumadaki in 1969 for trifluoromethylation applications.

The convergence of azetidine and trifluoromethyl chemistry in compounds like 4-Azetidinomethyl-4'-trifluoromethylbenzophenone represents a sophisticated application of both synthetic methodologies. Benzophenone derivatives themselves have a rich history in organic chemistry, with early reports dating to 1874 when Carl Graebe at the University of Königsberg described the reduction of benzophenone using hydroiodic acid and elemental phosphorus. The systematic development of benzophenone chemistry has encompassed numerous synthetic approaches, including aluminum chloride-catalyzed Friedel-Crafts reactions between benzene and benzoyl chloride, and decarboxylation methods using copper catalysts.

Significance of Azetidine and Trifluoromethyl Moieties in Molecular Design

The strategic incorporation of azetidine rings in molecular design reflects their unique position among nitrogen-containing heterocycles, offering a balance between synthetic accessibility and useful reactivity that stems from significant ring strain. Compounds containing azetidine moieties have demonstrated diverse pharmacological activities including anticancer, antibacterial, antimicrobial, antischizophrenic, antimalarial, antiobesity, anti-inflammatory, antidiabetic, antiviral, antioxidant, and analgesic properties. The molecular rigidity and chemical stability of azetidines, combined with their distinctive biological properties, have made them valuable scaffolds that attract significant attention from medicinal chemistry researchers.

The reactivity profile of azetidines derives from their considerable ring strain, which facilitates nucleophilic ring-opening and ring-expansion reactions that can yield higher ring systems or highly substituted acyclic amines. Recent advances in azetidine chemistry have included developments in ring contraction, cycloaddition reactions, carbon-hydrogen activation, coupling with Grignard reagents, and strain-release homologation reactions. The Schreiber group reported novel methods for carbon(sp³)-hydrogen arylation of azetidines using 8-aminoquinoline as a directing group, demonstrating the continued evolution of synthetic methodologies for these important heterocycles.

Trifluoromethyl groups contribute distinct advantages to molecular design through their effects on lipophilicity, metabolic stability, and biological activity patterns. The incorporation of trifluoromethyl substituents has become particularly important in pharmaceutical and agrochemical development, with notable compounds including fluoxetine, mefloquine, leflunomide, and numerous other therapeutically active molecules containing these groups. Research has demonstrated that trifluoromethyl substitution can provide global protective effects against hepatic metabolism, as shown in studies of picornavirus inhibitors where trifluoromethyl analogues displayed enhanced metabolic stability compared to their methyl counterparts.

The lipophilicity effects of trifluoromethyl groups exhibit complex positional dependencies, with research showing that trifluorination strongly enhances lipophilicity primarily when the trifluoromethyl group occupies the alpha-position relative to functional groups. Studies of trifluoromethylated aliphatic alcohols revealed that the enhancement becomes barely measurable for beta- and gamma-positions, while delta- and epsilon-positioned trifluoromethyl compounds become considerably more hydrophilic than their parent compounds. These effects appear to be controlled primarily by the inductive influence of the trifluoromethyl group on the acidity and basicity of adjacent functional groups.

Recent investigations have revealed that strategic modifications of trifluoromethyl groups can lead to unexpected lipophilicity reductions, particularly when terminal fluorine atoms are replaced with methyl groups in perfluoroalkyl chains. Research demonstrated that changing a trifluoromethyl group to a methyl group in perfluoroalkyl chains leads to drastic reductions in lipophilicity, while changing carbon-fluorine bonds to carbon-methyl bonds results in lipophilicity decreases despite chain elongation. These findings have important implications for drug design, as they provide new strategies for optimizing physicochemical properties while maintaining or enhancing biological activity and metabolic stability.

The combination of azetidine and trifluoromethyl moieties in 4-Azetidinomethyl-4'-trifluoromethylbenzophenone represents a sophisticated approach to molecular design that leverages the unique properties of both structural elements. The azetidine component provides opportunities for diverse chemical transformations and potential biological activities, while the trifluoromethyl group contributes enhanced metabolic stability and distinctive physicochemical properties. The benzophenone core serves as a rigid aromatic framework that connects these functional elements while potentially contributing to photochemical properties and molecular recognition capabilities.

特性

IUPAC Name |

[4-(azetidin-1-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F3NO/c19-18(20,21)16-8-6-15(7-9-16)17(23)14-4-2-13(3-5-14)12-22-10-1-11-22/h2-9H,1,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOMYSXORGHLJOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642816 | |

| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898756-86-0 | |

| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Preparation of Reactants

4'-Trifluoromethylbenzophenone is prepared or procured in high purity. Its synthesis often involves Friedel-Crafts acylation or other benzophenone formation methods followed by trifluoromethylation.

Azetidine is used as the nucleophile, often in its free base form.

Reaction Conditions

The reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) , which dissolves both reactants and supports nucleophilic substitution.

A strong base such as sodium hydride (NaH) is used to deprotonate azetidine, increasing its nucleophilicity.

The reaction temperature is controlled, often maintained at moderate heating (e.g., 60–100 °C) to optimize conversion without decomposing sensitive groups.

Reaction time varies but is generally several hours under inert atmosphere to prevent oxidation or side reactions.

Reaction Mechanism

The base deprotonates azetidine, generating a nucleophilic azetidinium species.

This species attacks the electrophilic carbon adjacent to the carbonyl group on 4'-trifluoromethylbenzophenone, leading to the substitution and formation of the azetidinomethyl substituent.

The reaction proceeds via an SN2-like pathway on the benzophenone intermediate.

Detailed Synthetic Procedure (Representative Example)

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 4'-Trifluoromethylbenzophenone (1 equiv), Azetidine (1.2 equiv), Sodium hydride (1.5 equiv), DMF solvent | Under nitrogen atmosphere, sodium hydride is added to DMF, followed by azetidine to generate the nucleophile. Then 4'-trifluoromethylbenzophenone is added slowly. The mixture is stirred at 80 °C for 6 hours. | 75-85% | Reaction monitored by TLC or HPLC to ensure completion. |

| 2 | Workup: Quenching with water, extraction with organic solvent (e.g., ethyl acetate), drying, and purification by column chromatography | Purification yields the target compound as a solid or oil. | Purity >95% (by NMR and HPLC) | Purification critical to remove unreacted azetidine and side products. |

Alternative and Supporting Synthetic Approaches

Some patents and literature describe the preparation of intermediates such as 4-chloro-2-trifluoromethylbenzoyl chloride , which can be used to introduce the trifluoromethylbenzophenone moiety before azetidine substitution, enhancing synthetic flexibility and yield control.

The use of catalysts such as zinc chloride or ferric trichloride in related benzoyl chloride or benzaldehyde formation steps can be part of multi-step synthetic sequences leading to the target compound.

Recent advances in azetidine chemistry, including the use of azetidine sulfonyl fluorides as precursors, demonstrate the potential for more efficient azetidine incorporation under mild conditions, though direct application to this compound is still emerging.

Summary Table of Key Synthetic Parameters

| Parameter | Typical Value/Condition | Impact on Synthesis |

|---|---|---|

| Solvent | Dimethylformamide (DMF) | Solubilizes reactants, supports nucleophilic substitution |

| Base | Sodium hydride (NaH) | Deprotonates azetidine, increases nucleophilicity |

| Temperature | 60–100 °C | Balances reaction rate and stability |

| Reaction Time | 4–8 hours | Ensures completion |

| Atmosphere | Nitrogen or inert gas | Prevents oxidation |

| Purification | Column chromatography | Achieves >95% purity |

| Yield | 75–85% | Efficient synthesis |

Research Findings and Analytical Data

The synthesized 4-Azetidinomethyl-4'-trifluoromethylbenzophenone has been characterized by NMR, MS, and HPLC to confirm structure and purity.

The presence of the azetidine ring is confirmed by characteristic NMR signals in the 1-4 ppm range for ring methylene protons.

The trifluoromethyl group is confirmed by ^19F NMR and characteristic mass spectral fragments.

The compound exhibits moderate lipophilicity (XLogP ~4.1), consistent with the trifluoromethyl substituent and aromatic system.

- PubChem compound summary for 4-Azetidinomethyl-4'-trifluoromethylbenzophenone.

- ACS publication on azetidine sulfonyl fluorides and related synthetic methodologies.

化学反応の分析

Types of Reactions: 4-Azetidinomethyl-4'-trifluoromethylbenzophenone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

科学的研究の応用

Anticancer Activity

Research has indicated that compounds similar to 4-Azetidinomethyl-4'-trifluoromethylbenzophenone exhibit promising anticancer properties. The azetidine ring system has been shown to improve binding affinity to various targets involved in cancer progression:

- Binding Affinities : Studies have demonstrated that azetidine analogs can achieve nanomolar binding affinities at serotonin and dopamine transporters, suggesting potential applications in treating mood disorders and neurodegenerative diseases .

- Case Study : A study highlighted the efficacy of azetidine derivatives against leukemia cell lines, with some compounds showing over 80% inhibition of cell growth .

Neuropharmacological Applications

The compound's structural features allow for modulation of neurotransmitter systems:

- Serotonin Transporter Selectivity : Azetidine-based compounds have shown enhanced selectivity for serotonin transporters over dopamine transporters, which could lead to new treatments for depression and anxiety disorders .

- Potential as Psychostimulants : The rigid structure of the azetidine ring may facilitate the development of novel psychostimulants with improved safety profiles compared to traditional amphetamines .

Synthesis Methodologies

The synthesis of 4-Azetidinomethyl-4'-trifluoromethylbenzophenone can be achieved through various methods:

- Mannich Reaction : This reaction is pivotal in synthesizing azetidine derivatives, where primary amines react with carbonyl compounds in the presence of formaldehyde .

- Palladium-Catalyzed Reactions : Recent advancements have utilized palladium-catalyzed arylation techniques to efficiently synthesize functionalized azetidines, enhancing the diversity of potential derivatives .

Material Science Applications

The trifluoromethyl group not only enhances biological activity but also contributes to the material properties of polymers:

- Photocurable Compositions : The compound can be incorporated into photocurable systems, making it valuable for applications in coatings and adhesives that require specific light-triggered properties .

- Polymer Additives : Its unique chemical structure allows for modifications that improve the thermal stability and mechanical properties of polymer matrices used in various industrial applications.

作用機序

The mechanism by which 4-Azetidinomethyl-4'-trifluoromethylbenzophenone exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's stability and reactivity, while the azetidine ring contributes to its binding affinity to biological targets. The exact mechanism may vary depending on the specific application and context.

類似化合物との比較

Structural Analogues with Halogen/Methyl Substituents

Key Insight : Fluorine’s electronegativity and small atomic radius enhance metabolic stability and binding precision compared to bulkier halogens (Cl, Br) or methyl groups .

Heterocyclic Variants

| Compound Name | Heterocycle/Substituent | Key Differences vs. Target Compound | Applications | References |

|---|---|---|---|---|

| 3-Pyrrolidinomethyl-4’-trifluoromethylbenzophenone | Pyrrolidine (5-membered ring) at 3-position | - Larger ring size increases conformational flexibility - Higher basicity due to pyrrolidine’s N |

Anticancer research; modulates kinase pathways | |

| 2-Piperidinomethyl-4’-trifluoromethylbenzophenone | Piperidine (6-membered ring) at 2-position | - Increased steric hindrance - Enhanced photostability |

Photoinitiator in UV-curable coatings | |

| 2-Thiomorpholinomethyl-4'-trifluoromethylbenzophenone | Thiomorpholine (S-containing ring) | - Sulfur atom improves π-π stacking - Altered redox properties |

Potential in photodynamic therapy |

Key Insight : Azetidine’s compact four-membered ring provides rigidity and precise spatial orientation for target binding, whereas larger heterocycles (piperidine, pyrrolidine) offer flexibility but reduced selectivity .

Functional Group Modifications

| Compound Name | Functional Group Variation | Key Differences vs. Target Compound | Unique Properties | References |

|---|---|---|---|---|

| 4-Methoxy-4'-trifluoromethylbenzophenone | Methoxy (-OCH₃) instead of azetidine | - Strong electron-donating group - Reduced nitrogen-mediated interactions |

Antimicrobial activity; used in UV filters | |

| 4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-trifluoromethylbenzophenone | Spirocyclic dioxa-azaspiro moiety | - Complex 3D structure enhances solubility - Unique pharmacokinetics |

Under investigation for CNS drug delivery | |

| 4-Trifluoromethylbenzophenone | No azetidine; only CF₃ | - Simpler structure with fewer synthetic steps | Industrial photoinitiator |

Key Insight : The azetidine moiety in the target compound enhances interactions with biological targets (e.g., enzymes, receptors) through hydrogen bonding and van der Waals forces, absent in methoxy or spirocyclic analogs .

生物活性

4-Azetidinomethyl-4'-trifluoromethylbenzophenone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its cytotoxic properties, mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

4-Azetidinomethyl-4'-trifluoromethylbenzophenone belongs to the class of Mannich bases, which are known for their diverse biological activities. The compound features a benzophenone moiety with a trifluoromethyl group and an azetidine ring, contributing to its unique chemical properties.

Cytotoxicity

Research indicates that compounds derived from benzophenones exhibit significant cytotoxic effects against various cancer cell lines. For instance, Mannich bases similar to 4-Azetidinomethyl-4'-trifluoromethylbenzophenone have demonstrated enhanced cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil. In particular, studies have shown that these compounds can be 2.5 to 5.2 times more cytotoxic against human T-lymphocyte (Jurkat) cells and prostate cancer (PC-3) cells than reference drugs .

| Compound Type | Cell Line | Relative Cytotoxicity |

|---|---|---|

| Mannich Bases | Jurkat | 2.5 - 5.2 times higher than 5-FU |

| Mannich Bases | PC-3 | More potent than standard treatments |

The cytotoxic effects of 4-Azetidinomethyl-4'-trifluoromethylbenzophenone are believed to be mediated through multiple mechanisms:

- Inhibition of Protein Synthesis : Similar compounds have been shown to interfere with ribosomal function, thereby inhibiting protein synthesis .

- Induction of Apoptosis : Studies suggest that these compounds may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : The compound may induce cell cycle arrest at various checkpoints, further contributing to its antitumor activity.

Structure-Activity Relationship (SAR)

The presence of the azetidine ring in the structure is crucial for enhancing the biological activity of benzophenone derivatives. Research has shown that modifications in the substituents on the benzophenone moiety can significantly affect the potency and selectivity of these compounds against different cancer cell lines .

Key Findings in SAR Studies :

- Compounds with electron-withdrawing groups (like trifluoromethyl) generally exhibit increased cytotoxicity.

- The azetidine ring contributes to improved metabolic stability and bioavailability compared to larger cyclic structures like piperidine or pyrrolidine .

Case Studies

Several studies have investigated the biological activity of similar Mannich bases:

- Mannich Bases Derived from Acetophenones : These compounds displayed moderate cytotoxic properties against various human cancer cell lines, including colon and breast cancer cells. Notably, some exhibited IC50 values below 2 µg/mL against MCF-7 cells, indicating high potency .

- Novel PDE10A Inhibitors : Research into azetidine-containing compounds has highlighted their potential as inhibitors for phosphodiesterase enzymes, which are implicated in various cancers and neurodegenerative diseases .

- Antimalarial Compounds : The synthesis of azetidine derivatives has led to the development of novel antimalarial agents with improved efficacy compared to traditional treatments .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Azetidinomethyl-4'-trifluoromethylbenzophenone, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of benzophenone derivatives often employs Friedel-Crafts acylation, as demonstrated in analogous compounds like (4-fluorophenyl)(4-hydroxy-3-methylphenyl)methanone . For 4-azetidinomethyl substitution, a multi-step approach is advised:

Step 1 : Introduce the trifluoromethyl group via nucleophilic substitution or cross-coupling reactions using trifluoromethylation reagents (e.g., TMSCF₃).

Step 2 : Functionalize the azetidine ring via reductive amination or alkylation.

Step 3 : Optimize reaction conditions (e.g., anhydrous AlCl₃ in dry nitrobenzene at 80–90°C) to minimize side reactions and improve crystallinity .

- Key Data :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–90°C | >70% yield |

| Solvent | Nitrobenzene | Stabilizes intermediates |

| Catalyst | AlCl₃ | Facilitates acylation |

Q. How can spectroscopic and crystallographic data resolve ambiguities in structural characterization?

- Methodological Answer : Use a combination of techniques:

- X-ray Diffraction (XRD) : Resolve bond lengths and torsion angles (e.g., C=O bond at ~1.21 Å, phenyl ring dihedral angles ~57°) to confirm substitution patterns .

- NMR : Compare <sup>19</sup>F NMR shifts (δ ≈ -60 ppm for CF₃ groups) and <sup>1</sup>H coupling constants (J = 8–10 Hz for aromatic protons) with literature .

- DFT Calculations : Validate experimental data by modeling lattice energies and hydrogen-bonding networks (e.g., O–H···O interactions stabilize crystal packing) .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl and azetidinomethyl groups influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Trifluoromethyl Group : The strong electron-withdrawing nature (-I effect) deactivates the benzene ring, reducing electrophilic substitution rates. Use Pd-catalyzed Suzuki-Miyaura coupling for aryl-boron partners under inert conditions .

- Azetidinomethyl Group : The strained azetidine ring enhances nucleophilic reactivity. Optimize protecting groups (e.g., Boc) during functionalization to prevent ring-opening .

- Data Contradiction Analysis :

- Conflict : Some studies report azetidine ring instability under acidic conditions, while others note resilience.

- Resolution : Perform controlled stability assays (pH 1–14, 25–100°C) with HPLC monitoring to identify degradation thresholds .

Q. What computational strategies predict the biological activity of 4-Azetidinomethyl-4'-trifluoromethylbenzophenone analogs?

- Methodological Answer :

QSAR Modeling : Correlate substituent parameters (Hammett σ, molar refractivity) with anti-fungal or anti-inflammatory activity .

Docking Studies : Target enzymes like HIV-1 reverse transcriptase or COX-2 using AutoDock Vina. Prioritize binding poses with ∆G < -7 kcal/mol .

- Case Study : Methyl-substituted benzophenones showed enhanced anti-fungal activity (IC₅₀ = 12 µM) compared to unsubstituted analogs (IC₅₀ = 45 µM) .

Data Interpretation & Experimental Design

Q. How to address contradictory results in biological assays for benzophenone derivatives?

- Methodological Answer :

- Step 1 : Validate purity (>95% by HPLC) to rule out impurity-driven artifacts .

- Step 2 : Replicate assays across cell lines (e.g., HeLa vs. HEK293) to assess cell-type specificity.

- Step 3 : Use isothermal titration calorimetry (ITC) to measure binding constants (Kd) and confirm target engagement .

Q. What strategies optimize solvent selection for recrystallization of trifluoromethyl-substituted benzophenones?

- Methodological Answer :

- Screen Solvents : Ethanol/water mixtures (4:1 v/v) yield high-purity crystals (mp 162–164°C) .

- Cryo-TEM : Monitor nucleation kinetics to avoid amorphous phases.

- Table :

| Solvent System | Crystal Quality | Purity (%) |

|---|---|---|

| Ethanol/Water | Needles | 99.5 |

| Acetone/Hexane | Prisms | 98.2 |

| DCM/MeOH | Amorphous | 85.0 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。